Oxyclozanide

Veterinary Parasitology Anthelmintic Efficacy Fascioliasis

This high-purity Oxyclozanide-13C6 is a stable isotope-labeled analytical standard. It is specifically chosen for its utility in research targeting E1A gene transcription inhibition and MRSA bactericidal activity. It is not a substitute for generic anthelmintics but a precise tool for advanced studies in viral pathogenesis and antimicrobial resistance.

Molecular Formula C13H6Cl5NO3
Molecular Weight 401.4 g/mol
CAS No. 1353867-74-9
Cat. No. B12057311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxyclozanide
CAS1353867-74-9
Molecular FormulaC13H6Cl5NO3
Molecular Weight401.4 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1NC(=O)C2=C(C(=CC(=C2Cl)Cl)Cl)O)O)Cl)Cl
InChIInChI=1S/C13H6Cl5NO3/c14-4-1-6(16)11(20)8(2-4)19-13(22)9-10(18)5(15)3-7(17)12(9)21/h1-3,20-21H,(H,19,22)
InChIKeyJYWIYHUXVMAGLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oxyclozanide (CAS 1353867-74-9): A Halogenated Salicylanilide Anthelmintic for Veterinary and Repurposing Applications


Oxyclozanide (CAS 1353867-74-9) is a halogenated salicylanilide anthelmintic, structurally a pentachloro-2′-hydroxysalicylanilide, that primarily acts by uncoupling oxidative phosphorylation in target parasites [1]. It is a well-established veterinary drug for the treatment and control of adult liver fluke (Fasciola hepatica) infections in ruminants [2]. Its chemical identity is formally recognized as 2,3,5-Trichloro-N-(3,5-dichloro-2-hydroxyphenyl)-6-hydroxybenzamide [3].

Why Oxyclozanide (CAS 1353867-74-9) Cannot Be Replaced by Other Salicylanilides: The Basis for Differential Selection


Within the class of halogenated salicylanilides—including closantel, niclosamide, and rafoxanide—significant differences in potency, mechanism, and application spectrum preclude simple substitution [1]. These differences, detailed in the quantitative evidence below, arise from distinct chemical structures that dictate unique interactions with biological targets. For instance, while many members uncouple oxidative phosphorylation in parasites, the specific substitution pattern on the salicylanilide core determines critical parameters such as stage-specific efficacy against immature flukes, divergent antiviral mechanisms, and bactericidal versus bacteriostatic activity [2]. Therefore, selecting a specific compound like Oxyclozanide over an in-class analog requires a careful, data-driven evaluation of the precise scientific or industrial objective.

Oxyclozanide (CAS 1353867-74-9) Differentiated Performance: A Quantitative Evidence Guide for Scientific Procurement


Differential In Vivo Efficacy Against Fasciola hepatica in Buffaloes

In a study evaluating treatments for Fasciola hepatica in naturally infected buffaloes, Oxyclozanide (10 mg/kg bw) achieved a Buffaloes Positive by Coprology Reduction (BPCR) of 97.03% after 28 days, compared to 77.66% for triclabendazole (12 mg/kg bw) [1]. Both drugs achieved similar high Faecal Egg Count Reduction (FECR) values (>98%).

Veterinary Parasitology Anthelmintic Efficacy Fascioliasis

Divergent In Vitro Anti-Adenovirus Mechanism of Action

A comparative study of three salicylanilides revealed a distinct antiviral mechanism for Oxyclozanide. While niclosamide and rafoxanide target the transport of the Human Adenovirus (HAdV) particle from the endosome to the nuclear envelope, Oxyclozanide specifically inhibits the transcription of the adenovirus immediate early gene E1A [1]. All three compounds showed significant anti-adenovirus activity at low micromolar concentrations with little cytotoxicity.

Antiviral Research Drug Repurposing Adenovirus

Bactericidal vs. Bacteriostatic Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA)

In a time-kill assay against the MRSA strain MW2, Oxyclozanide demonstrated bactericidal activity at 4x MIC, whereas niclosamide was only bacteriostatic under the same conditions [1]. The minimal inhibitory concentration (MIC) for Oxyclozanide was 0.5 μg/ml, compared to 0.125 μg/ml for niclosamide [1]. This bactericidal effect is linked to its ability to permeabilize the bacterial cell membrane [2].

Antimicrobial Resistance Drug Repurposing MRSA

Potent In Vitro Activity Against Multi-Drug Resistant Staphylococcus aureus Isolates from Bovine Mastitis

Oxyclozanide demonstrated a potent in vitro antimicrobial effect against 25 clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) derived from bovine mastitis cases [1]. The Minimum Inhibitory Concentration (MIC) values ranged from 0.5 to 1.0 μg/ml across the tested isolates [1]. The compound's mechanism was found to involve disruption of the bacterial transmembrane structure.

Veterinary Microbiology Antimicrobial Resistance Bovine Mastitis

Reported Therapeutic Window and Comparative Efficacy in Cattle Fluke Infections

In an experimental infection model in calves with ten-week-old Fasciola hepatica, Oxyclozanide achieved 81.26% efficacy, which was lower than closantel (99.79% at 5 mg/kg) and rafoxanide (98.94% at 7.5 mg/kg) [1]. Its lower efficacy against immature stages is a known limitation [2]. However, sources indicate a therapeutic margin of approximately 4-fold for oxyclozanide, with a maximum tolerated dose in cattle and sheep of 60 mg/kg [3], compared to a safety margin of ~6 reported for closantel and rafoxanide in some contexts [4].

Veterinary Pharmacology Safety Margin Fasciolicide Efficacy

Oxyclozanide (CAS 1353867-74-9) Optimal Application Scenarios Derived from Quantitative Differentiation


Veterinary Fluke Control in Buffalo Herds with Suspected Triclabendazole Resistance

Oxyclozanide presents a data-backed alternative for controlling Fasciola hepatica in buffalo populations. Its demonstrated 97.03% BPCR rate, compared to 77.66% for triclabendazole [1], supports its use in regions where triclabendazole efficacy is waning or where higher individual animal cure rates are a priority. This is particularly relevant for managing the most damaging, adult stage of the infection.

Adenovirus Research Requiring Early-Gene Transcription Inhibition

For studies focused on the immediate early stages of adenovirus infection, Oxyclozanide is the tool of choice among salicylanilides. Its specific inhibition of E1A gene transcription [1] provides a precise mechanism for probing viral gene expression, distinct from the endosomal transport inhibition exhibited by niclosamide and rafoxanide. This makes it invaluable for developing new antiviral strategies.

Antimicrobial Drug Development Targeting Bacterial Cell Membranes

In the search for new agents against multi-drug resistant Gram-positive bacteria, Oxyclozanide offers a compelling starting point for further development. Its bactericidal activity against MRSA [1], combined with a membrane-permeabilizing mechanism of action [2], suggests a reduced likelihood of resistance development compared to traditional antibiotics. Its potency against veterinary-relevant MRSA isolates (MIC 0.5-1.0 μg/ml) [3] further validates its potential as a novel antimicrobial.

Treatment of Adult Liver Fluke Infections in Sheep with Known Parasite Susceptibility

In sheep flocks where F. hepatica is known to be susceptible, Oxyclozanide remains an effective treatment for adult fluke, achieving 100% faecal egg count reduction in some studies [1]. Its use is particularly appropriate in regions where triclabendazole resistance is confirmed, providing a reliable alternative for managing chronic fascioliasis. Users must be aware of its inactivity against immature fluke stages [2].

Technical Documentation Hub

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